4-Dimethylamino-3,5-dinitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-10(2)8-6(11(15)16)3-5(9(13)14)4-7(8)12(17)18/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESPZDCCQMDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334639 | |
| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-55-0 | |
| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 4 Dimethylamino 3,5 Dinitrobenzoic Acid
Precursor Selection and Preparation
The foundation for the synthesis of the target compound lies in the preparation of appropriately substituted dinitrobenzoic acid derivatives. These precursors are synthesized through nitration and other functional group interconversions starting from commercially available materials like benzoic acid.
Synthesis of 3,5-Dinitrobenzoic Acid (3,5-DNBA) from Benzoic Acid
The primary precursor, 3,5-Dinitrobenzoic acid (3,5-DNBA), is commonly synthesized via the direct nitration of benzoic acid. libretexts.orgwikipedia.org This electrophilic aromatic substitution reaction utilizes a potent nitrating mixture, typically composed of concentrated sulfuric acid and fuming nitric acid. orgsyn.orgnih.gov The carboxylic acid group on the benzene (B151609) ring is a meta-director, which guides the incoming nitro groups to the 3 and 5 positions.
The reaction involves dissolving benzoic acid in concentrated sulfuric acid, followed by the careful, portion-wise addition of fuming nitric acid. nih.gov Temperature control is crucial during the addition to manage the exothermic nature of the reaction. Following the initial nitration, the mixture is heated to ensure the completion of the dinitration. One established procedure involves an initial reaction temperature of 70-90°C, followed by heating on a steam bath and then in an oil bath at 135-145°C. nih.gov The product is then isolated by pouring the reaction mixture into ice water, which causes the 3,5-DNBA to precipitate. nih.gov The crude product can be purified by recrystallization from aqueous ethanol (B145695), yielding a yellow or colorless crystalline solid. wikipedia.orgnih.gov Yields for this process are typically in the range of 54-60%. nih.gov
| Parameter | Condition Details | Source |
|---|---|---|
| Starting Material | Benzoic Acid | nih.gov |
| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid | nih.gov |
| Reaction Temperature | Initial addition at 70-90°C, followed by heating up to 145°C | nih.gov |
| Work-up | Precipitation in ice water | nih.gov |
| Purification | Recrystallization from 50% ethanol | nih.gov |
| Yield | 54-60% | nih.gov |
Preparation of Related Dinitrobenzoic Acid Derivatives
To facilitate the final introduction of the dimethylamino group at the 4-position, precursors with a suitable leaving group or a functional group that can be converted to an amino group at that position are required.
4-Amino-3,5-dinitrobenzoic acid is a key intermediate that can be prepared from a precursor containing a leaving group at the 4-position, such as a halogen. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction. A documented method involves the reaction of 4-chloro-3,5-dinitrobenzoic acid with ammonia (B1221849). chemicalbook.com
In this procedure, 4-chloro-3,5-dinitrobenzoic acid is dissolved in methanol, and aqueous ammonia is added. The reaction mixture is stirred at room temperature and then refluxed to drive the substitution to completion. The two electron-withdrawing nitro groups ortho and para to the chlorine atom strongly activate the ring towards nucleophilic attack, enabling the displacement of the chloride ion by the ammonia nucleophile. The product, 4-amino-3,5-dinitrobenzoic acid, precipitates from the reaction and can be isolated by filtration. This method has been reported to produce the desired product in a high yield of 98%. chemicalbook.com
The synthesis of 4-chloro-3,5-dinitrobenzoic acid serves as a critical step in producing a versatile precursor for subsequent amination reactions. chemimpex.com This compound is prepared by the nitration of 4-chlorobenzoic acid. guidechem.com Similar to the synthesis of 3,5-DNBA, a mixture of sulfuric acid and a nitrating agent is used.
One method involves dissolving 4-chlorobenzoic acid in concentrated sulfuric acid and then adding potassium nitrate (B79036) (KNO₃) as the nitrating agent. researchgate.net The mixture is heated to elevated temperatures (e.g., 125°C) to facilitate the dinitration, yielding the product upon cooling and pouring onto ice. researchgate.net An alternative procedure utilizes fuming nitric acid in the presence of fuming sulfuric acid (oleum). guidechem.com The reaction is maintained at a specific temperature (e.g., 95°C) for several hours to achieve a high yield, which can be up to 87.2%. guidechem.com
| Parameter | Method 1 | Method 2 | Source |
|---|---|---|---|
| Starting Material | 4-Chlorobenzoic acid | 4-Chlorobenzoic acid | guidechem.comresearchgate.net |
| Nitrating Agent | Potassium Nitrate (KNO₃) in H₂SO₄ | Fuming Nitric Acid in Fuming H₂SO₄ | guidechem.comresearchgate.net |
| Reaction Temperature | 125°C | 95°C | guidechem.comresearchgate.net |
| Reaction Time | 2 hours | 4 hours | guidechem.comresearchgate.net |
| Reported Yield | 89% | 87.2% | guidechem.comresearchgate.net |
Dimethylamination Strategies
The final step in the synthesis of 4-Dimethylamino-3,5-dinitrobenzoic acid is the introduction of the dimethylamino group at the C4 position of the dinitrated benzoic acid ring. This is typically accomplished through a direct amination reaction.
Direct Amination Reactions
Direct amination is achieved via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to a good leaving group, typically a halogen. libretexts.org
In the context of synthesizing this compound, the precursor of choice is 4-chloro-3,5-dinitrobenzoic acid. The two nitro groups at positions 3 and 5 strongly withdraw electron density from the aromatic ring, making the carbon atom at position 4 (to which the chlorine is attached) highly electrophilic and susceptible to attack by a nucleophile.
The reaction would involve treating 4-chloro-3,5-dinitrobenzoic acid with dimethylamine (B145610), which acts as the nucleophile. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. In the final step of the mechanism, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.
A directly analogous reaction is the well-documented synthesis of 4-amino-3,5-dinitrobenzoic acid, where aqueous ammonia serves as the nucleophile to displace the chloride from the same precursor, achieving a 98% yield. chemicalbook.com This demonstrates the high efficacy of the SNAr pathway on this substrate, providing a strong basis for the successful synthesis of the target compound using dimethylamine as the nucleophile.
Indirect Synthetic Routes
The primary indirect synthetic pathway to this compound involves the electrophilic nitration of a suitable precursor. The most logical starting material for this synthesis is 4-(Dimethylamino)benzoic acid. This substrate already contains the necessary dimethylamino and benzoic acid functionalities at the correct positions on the aromatic ring. The synthesis, therefore, focuses on the introduction of two nitro groups at the 3 and 5 positions.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The dimethylamino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions required for dinitration, the amine is protonated, forming a dimethylanilinium ion. This protonated group is strongly deactivating and meta-directing. The carboxylic acid group is also a deactivating, meta-directing group. Consequently, the nitro groups are directed to the positions meta to both the protonated dimethylamino group and the carboxyl group, which corresponds to the 3 and 5 positions of the benzene ring.
Reaction Scheme: Nitration of 4-(Dimethylamino)benzoic acid
Reaction Conditions and Optimization
The efficiency and selectivity of the nitration of 4-(Dimethylamino)benzoic acid are highly dependent on the reaction conditions. Careful optimization of solvent, catalyst, temperature, and pressure is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.
In the nitration of aromatic compounds, concentrated sulfuric acid often serves as both the catalyst and the solvent. google.com Its high polarity allows for the dissolution of the organic substrate and the nitrating agent, while its strong acidity facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The use of sulfuric acid as the reaction medium helps to maintain a homogeneous reaction mixture and promotes the desired dinitration. orgsyn.org The concentration of the sulfuric acid is a critical parameter; concentrations between 86% and 92% have been found to be effective for similar nitration reactions. google.com Using a solvent-free approach, where the aromatic compound is reacted with nitric acid in the presence of an acid anhydride (B1165640) and an aluminosilicate (B74896) catalyst, has also been explored for nitration reactions to reduce environmental impact. google.com
| Solvent/Medium | Role | Impact on Reaction |
| Concentrated Sulfuric Acid | Catalyst and Solvent | Promotes formation of nitronium ion, dissolves reactants. google.com |
| Acid Anhydride (in solvent-free systems) | Reactant | Reacts with nitric acid to form an acyl nitrate nitrating agent. google.com |
The quintessential catalyst for electrophilic aromatic nitration is concentrated sulfuric acid. byjus.com It protonates nitric acid, leading to the loss of a water molecule and the formation of the nitronium ion, which is the active electrophile.
Formation of the Nitronium Ion
While the traditional mixed acid (HNO₃/H₂SO₄) system is effective, research into solid acid catalysts has been conducted to develop more environmentally benign processes. tandfonline.com Catalysts such as molybdenum trioxide on silica (B1680970) (MoO₃/SiO₂) have shown high activity and selectivity in the nitration of other aromatic compounds. tandfonline.com For instance, the nitration of o-xylene (B151617) using a MoO₃/SiO₂ catalyst significantly increases the reaction yield. tandfonline.com Another approach involves the use of metal nitrates, such as bismuth subnitrate in the presence of thionyl chloride, which can serve as a mild and selective nitrating system for a range of aromatic compounds. nih.gov
| Catalyst System | Description | Advantages |
| Concentrated Sulfuric Acid | Traditional strong acid catalyst. | Readily available and effective for generating the nitronium ion. byjus.com |
| Solid Acid Catalysts (e.g., MoO₃/SiO₂) | Heterogeneous catalysts. | Can offer improved selectivity and easier separation from the reaction mixture. tandfonline.com |
| Bismuth Subnitrate/Thionyl Chloride | Mild nitrating system. | Allows for selective nitration under less harsh conditions. nih.gov |
Temperature control is paramount in nitration reactions, which are typically highly exothermic. truman.edu For the dinitration of an activated ring system that becomes deactivated upon protonation, a sequential heating process is often employed. The initial introduction of the first nitro group may proceed at a lower temperature, after which the temperature is raised to facilitate the introduction of the second, more difficult, substitution. For the synthesis of 3,5-dinitrobenzoic acid from benzoic acid, a multi-step heating process is used, with temperatures ranging from 70°C to 145°C. orgsyn.org Maintaining the temperature within a specific range is crucial to prevent the formation of unwanted byproducts and to ensure the desired level of nitration. truman.edu Most nitrations are carried out at atmospheric pressure. However, in some specialized catalytic systems, such as the carboxylation of 1,3-dinitrobenzene (B52904) to 3,5-dinitrobenzoic acid using a Ti-MCM-41 catalyst, elevated pressures of carbon dioxide (e.g., 2.5 MPa) are utilized.
| Parameter | Typical Range | Rationale |
| Temperature | 0°C to 145°C | Controls reaction rate and minimizes byproduct formation. Higher temperatures may be needed for dinitration. orgsyn.orgtruman.edu |
| Pressure | Atmospheric | Sufficient for most standard nitration reactions. |
Purification and Isolation Techniques
Following the completion of the reaction, the crude this compound must be isolated and purified to remove unreacted starting materials, mononitrated intermediates, and other byproducts.
Recrystallization is a standard and effective method for the purification of solid organic compounds. The principle of this technique relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. For dinitrobenzoic acid derivatives, a common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution. orgsyn.org As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 3,5-dinitrobenzoic acid, a 50% aqueous ethanol solution has been successfully used. orgsyn.org The crude product is dissolved in the hot solvent, and upon cooling, the purified acid crystallizes. orgsyn.org The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.
Chromatographic Separations
Detailed, peer-reviewed research outlining specific conditions for the chromatographic separation of this compound is not extensively available in the public domain. Commercial suppliers of this compound note that analytical data, which would include chromatographic methods, is not always collected for rare or research-specific chemicals.
However, established chromatographic principles and methods developed for structurally similar compounds, such as other dinitrobenzoic acid derivatives, can provide a foundational approach for developing effective separation protocols for this compound. Techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography are standard procedures for the purification and analysis of such aromatic carboxylic acids.
For instance, the HPLC analysis of the related compound, 3,5-dinitrobenzoic acid, has been documented. scielo.brresearchgate.net These methods often employ reversed-phase columns (e.g., C18) with mobile phases consisting of an aqueous component (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. scielo.br The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For preparative scale purification, column chromatography is a common choice. While specific conditions for this compound are not published, methodologies for similar compounds involve silica gel as the stationary phase with a solvent system tailored to the polarity of the target compound and its impurities. A typical eluent system might be a gradient of ethyl acetate (B1210297) and hexane, adjusted based on preliminary TLC analysis.
Table 1: Potential Starting Conditions for Chromatographic Separation of this compound (Based on Structurally Similar Compounds)
| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV-Vis (e.g., 254 nm) |
| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane (e.g., 1:1 v/v) | UV Light (254 nm) |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Fraction analysis by TLC |
This table is illustrative and based on methods for analogous compounds. Specific conditions for this compound would require empirical development and optimization.
The development of a specific chromatographic method for this compound would involve screening various stationary and mobile phases to achieve optimal resolution from any starting materials, by-products, or degradation products. The presence of the polar dimethylamino group and the acidic carboxylic acid function, in addition to the nitro groups, will significantly influence its retention behavior compared to simpler dinitrobenzoic acids, necessitating careful method development.
Spectroscopic and Structural Elucidation
Advanced Spectroscopic Characterization Techniques
The structural confirmation and detailed characterization of 4-Dimethylamino-3,5-dinitrobenzoic acid are heavily reliant on a suite of sophisticated spectroscopic methods. These non-destructive analytical techniques probe the molecular structure at different levels, from the vibrations of chemical bonds to the magnetic environments of individual nuclei, collectively providing a comprehensive structural portrait of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation or monochromatic light with a molecule, exciting its vibrational modes. The resulting spectra are unique to the compound and provide valuable information about the functional groups present.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the analysis of this compound, the spectrum is typically recorded using a potassium bromide (KBr) wafer or Attenuated Total Reflectance (ATR) technique. nih.gov The key vibrational frequencies observed in the FT-IR spectrum correspond to the characteristic stretching and bending modes of its constituent bonds.
Table 1: Key FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3300-2500 | O-H stretch (Carboxylic acid) |
| ~3100 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (Methyl groups) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1540 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| ~1250 | C-N stretch (Dimethylamino) |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample.
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is typically acquired using a Nd:YAG laser source. nih.gov
Key features in the Raman spectrum include the symmetric stretching of the nitro groups, which often gives a very strong signal. The breathing modes of the aromatic ring are also prominent. While the O-H and C=O stretches of the carboxylic acid are present, they are often weaker than in the IR spectrum. The vibrations associated with the dimethylamino group can also be identified.
Table 2: Prominent Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3100 | Aromatic C-H stretch |
| ~1600 | Aromatic ring C=C stretch |
| ~1350 | Symmetric NO₂ stretch (strong intensity) |
| ~850 | Ring breathing mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum of this compound provides information on the number and types of hydrogen atoms present. nih.gov The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The acidic proton of the carboxylic acid group may appear as a very broad singlet at a downfield chemical shift (typically >10 ppm), and its observation can depend on the solvent used and concentration.
The two aromatic protons are chemically equivalent due to the molecule's symmetry and appear as a singlet. The six protons of the two methyl groups in the dimethylamino substituent are also equivalent and give rise to a sharp singlet.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.5-9.0 | Singlet | 2H | Aromatic protons (H-2, H-6) |
| ~3.1 | Singlet | 6H | Methyl protons of N(CH₃)₂ group |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent used (e.g., DMSO-d₆, CDCl₃).
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. nih.gov Due to the symmetry in this compound, fewer signals are observed than the total number of carbon atoms.
The spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons attached to the nitro groups, the carbon attached to the dimethylamino group, the carbon attached to the carboxylic acid group, and the carbons of the methyl groups. The quaternary carbons often show lower intensity peaks.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
|---|---|
| ~165-170 | Carbonyl carbon (-COOH) |
| ~150 | Aromatic carbon attached to N(CH₃)₂ (C-4) |
| ~140 | Aromatic carbons attached to NO₂ (C-3, C-5) |
| ~125 | Aromatic carbons (C-2, C-6) |
| ~120 | Aromatic carbon attached to COOH (C-1) |
Note: These are approximate chemical shift values. Actual values depend on the solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound is determined by the electronic transitions within its chromophores and auxochromes. The molecule contains a benzene (B151609) ring, two nitro groups (-NO₂), and a carboxylic acid (-COOH) group, which constitute the primary chromophoric system, capable of absorbing ultraviolet or visible light. The dimethylamino group (-N(CH₃)₂) acts as a powerful auxochrome, a group that modifies the light-absorbing properties of the chromophore.
The structure possesses π-electrons in the aromatic ring and C=O bond, as well as non-bonding (n) electrons on the oxygen and nitrogen atoms. Consequently, the primary electronic transitions expected are π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high energy and result in strong absorption bands. The conjugated system of the benzene ring, influenced by the nitro and carboxyl groups, would give rise to these transitions.
n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (from the lone pairs on the oxygen atoms of the nitro and carboxyl groups, and the nitrogen of the dimethylamino group) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.
The presence of the electron-donating dimethylamino group and electron-withdrawing nitro groups on the same aromatic ring can lead to significant intramolecular charge-transfer (ICT) interactions, which often results in a bathochromic (red) shift of the absorption maximum to longer wavelengths. While specific experimental absorption maxima for this compound are not detailed in the available literature, related structures suggest absorption would likely occur in the UV or near-visible region of the electromagnetic spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. The nominal molecular weight of this compound is 255 g/mol .
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula. The computed monoisotopic mass of this compound (C₉H₉N₃O₆) is 255.04913502 Da. nih.gov This precise mass is crucial for distinguishing it from other compounds with the same nominal mass. Predicted m/z values for various adducts that could be observed in HRMS analysis are listed in the table below. uni.lu
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 256.05641 |
| [M+Na]⁺ | 278.03835 |
| [M+K]⁺ | 294.01229 |
| [M+NH₄]⁺ | 273.08295 |
| [M-H]⁻ | 254.04185 |
Crystallographic Analysis and Supramolecular Architecture
Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid state.
Single Crystal X-ray Diffraction (SXRD) is the principal method for determining the precise atomic structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. However, a review of published scientific literature indicates that no single-crystal X-ray diffraction studies have been reported for the pure compound this compound. While crystallographic data exists for co-crystals involving the related compound 3,5-dinitrobenzoic acid, this information is not applicable to the single-component crystal structure of the title compound.
As no SXRD studies for this compound have been published, information regarding its crystal system (e.g., monoclinic, triclinic, orthorhombic) and space group is currently unavailable.
Consequently, the unit cell parameters (a, b, c, α, β, γ) and the unit cell volume (V), which are determined through SXRD analysis, have not been established for this compound.
Intermolecular Interactions in Crystalline State
Hydrogen bonds are the most significant directional interactions in the crystal structures of benzoic acid derivatives. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), leading to the formation of robust structural motifs.
O-H...O Interactions : Carboxylic acids typically form strong O-H...O hydrogen bonds, often resulting in centrosymmetric cyclic dimers with an R²₂(8) graph set notation. nih.gov In co-crystals of 3,5-dinitrobenzoic acid with other acids, both homodimers (acid A with acid A) and heterodimers (acid A with acid B) have been observed. osti.gov The formation of one over the other can be influenced by other competing interactions like π-π stacking.
N-H...O Interactions : While the target molecule lacks an N-H donor, in its co-crystals or salts with molecules like aminopyridines or aminobenzoic acids, N-H...O hydrogen bonds are prevalent. nih.govosti.gov These interactions typically involve the amino group as the donor and the oxygen atoms of the nitro or carboxyl groups as acceptors, linking molecules into extended polar arrays. osti.gov
C-H...O Interactions : Weaker C-H...O hydrogen bonds also play a crucial role in crystal packing. These interactions can involve hydrogen atoms from the aromatic ring or the methyl groups of the dimethylamino substituent, with oxygen atoms from the nitro or carboxyl groups acting as acceptors. These bonds help to stabilize the three-dimensional crystal structure.
Table 2: Examples of Hydrogen Bond Geometries in Related Structures
| Donor-H...Acceptor | D...A Distance (Å) | D-H...A Angle (°) | System Context |
| O-H...O | ~2.65 | ~170 | Carboxylic acid dimer |
| N-H...O | 3.156 (5) | - | 4-aminobenzoic acid...3,5-dinitrobenzoic acid |
| N-H...O | 3.198 (4) | - | 4-aminobenzoic acid...3,5-dinitrobenzoic acid |
The planar aromatic rings of this compound are expected to engage in π-π stacking interactions. These interactions are common in crystals of aromatic compounds, particularly those with complementary electronic characteristics (electron-rich and electron-poor rings). In the case of this molecule, the benzene ring is substituted with both a strong donor and strong acceptors, making it a candidate for donor-acceptor stacking. In related charge-transfer complexes, such as between 3,5-dinitrobenzoate (B1224709) and 4-(dimethylamino)pyridine, donor-acceptor π-π stacking is a key feature. nih.gov These interactions, characterized by ring centroid separations typically between 3.5 and 3.8 Å, contribute significantly to the stabilization of the crystal lattice. nih.gov In some cases, the drive to optimize these stacking interactions can even dictate the type of hydrogen-bonding network that is formed.
The molecular design of this compound, featuring the electron-donating dimethylamino group and electron-withdrawing dinitro groups on the same π-system, facilitates strong intramolecular charge transfer (ICT). rsc.org This phenomenon is characteristic of "push-pull" molecules and is responsible for their distinct electronic and optical properties. In the solid state, this can extend to intermolecular charge transfer between donor and acceptor molecules or moieties in the crystal lattice. Such interactions are often indicated by the formation of intensely colored crystals. The close overlap between electron-rich (dimethylamino-substituted) and electron-poor (dinitro-substituted) aromatic rings in co-crystals is a strong indicator of charge-transfer interactions. osti.gov
Polymorphism and Co-crystallization Phenomena
The ability of this compound to form multi-component crystals, including co-crystals and salts, is a significant area of study in crystal engineering. These crystalline structures are governed by non-covalent interactions and can exhibit unique physicochemical properties distinct from the individual components.
The co-crystallization of this compound, often in conjunction with other molecules, leads to the formation of complex supramolecular architectures. Research has demonstrated its role in creating both binary and ternary crystalline complexes.
A notable example involves the formation of a binary co-crystal between 3,5-dinitrobenzoic acid (3,5-dnba) and 4-(dimethylamino)benzoic acid (4-dmaba). researchgate.net In this particular co-crystal, an unusual arrangement is observed where no hydrogen bonding occurs between the two different acid molecules. researchgate.net Instead, the structure is characterized by the formation of homomolecular acid-acid dimers, which are held together by charge-transfer interactions between the amino group of 4-dmaba and the nitro groups of 3,5-dnba. researchgate.net
Building upon this binary system, ternary crystalline complexes have been successfully synthesized. researchgate.net These are created by crystallizing the binary co-crystal of 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid in the presence of Group 1 or ammonium (B1175870) cations. researchgate.net The resulting structures can be classified as either salts or ionic co-crystals, demonstrating a versatile approach to constructing multi-component crystals. researchgate.net The formation of these complexes indicates that the initial binary co-crystal can act as a robust building block for more intricate, multi-component materials. researchgate.net While the co-crystallization of 3,5-dinitrobenzoic acid has been explored with various other molecules such as fluoranthene (B47539) and 9-methylanthracene, the interactions with 4-dimethylaminobenzoic acid provide a specific pathway to these ternary systems. researchgate.netresearchgate.net
| Crystal Type | Components | Key Interactions |
| Binary Co-crystal | 4-(dimethylamino)benzoic acid (4-dmaba) | Homomolecular acid-acid dimers |
| 3,5-dinitrobenzoic acid (3,5-dnba) | Charge-transfer interactions | |
| Ternary Complex | Binary co-crystal of 4-dmaba and 3,5-dnba | Ionic interactions |
| Group 1 Cations (e.g., K+) or Ammonium (NH₄⁺) Cations | Hydrogen bonding |
The phenomenon of proton transfer is critical in determining whether a multi-component crystal exists as a neutral co-crystal or a salt. This transfer is largely influenced by the acidic and basic strengths of the interacting molecules. In the context of systems involving dinitrobenzoic acids, the position of the proton can be dependent on the crystalline environment and the specific co-formers used. acs.org
In the binary co-crystal formed between 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid, proton transfer between the different acid molecules is notably absent. researchgate.net However, the situation changes with the introduction of cations to form ternary complexes. researchgate.net The degree of protonation and the local geometry of the acid molecules can be adjusted based on the size and charge density of the cation introduced into the system. researchgate.net
Studies on the related 3,5-dinitrobenzoic acid with other bases highlight the nuances of proton transfer. For instance, its co-crystallization with 2-aminothiazole (B372263) results in salt formation via proton transfer from the carboxylic acid group to the thiazole (B1198619) nitrogen atom. researchgate.net Similarly, it forms ammonium carboxylate salts with aminomethyl pyridines through proton transfer. rsc.org In some cases, the same components can form either a salt or a co-crystal depending on the crystallization conditions, a phenomenon observed in haloaniline/3,5-dinitrobenzoic acid systems. acs.org The formation of a simple 1:1 salt or a 1:2 acid salt with different antipsychotic agents further underscores that proton transfer is a key determinant of the final structure. nih.gov
The synthesis of hybrid organic-inorganic materials represents a sophisticated application of co-crystallization principles, combining the properties of both organic molecules and inorganic ions within a single crystal lattice.
Ternary crystalline complexes formed from the binary co-crystal of 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid with inorganic cations are prime examples of such materials. researchgate.net By introducing Group 1 or ammonium cations, it is possible to create hybrid structures that are classified as salts and ionic co-crystals. researchgate.net The retention of the charge transfer interaction, indicated by the red coloration of the crystals, is a key feature of these ternary complexes. researchgate.net An example of an ionic co-crystal structure involves neutral 4-dimethylamino benzoic acid and the salt potassium 3,5-dinitrobenzoate. researchgate.net These materials demonstrate how organic co-crystals can serve as platforms for incorporating inorganic components, leading to new materials with potentially tunable properties. researchgate.net
| Material Type | Organic Components | Inorganic Component | Resulting Structure |
| Hybrid Ionic Co-crystal | 4-(dimethylamino)benzoic acid | K⁺ 3,5-dinitrobenzoate⁻ | Organic-inorganic aggregate researchgate.net |
| Ternary Salt | 3,5-dinitrobenzoic acid, 4-(dimethylamino)benzoic acid | Group 1 or Ammonium Cations (e.g., Na⁺, K⁺, NH₄⁺) | Crystalline salt incorporating the binary organic system researchgate.net |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of crystalline solids. It is particularly valuable in the study of polymorphism and co-crystallization to confirm the phase purity of the bulk material and to distinguish between different crystalline forms such as co-crystals, salts, and their individual components.
In the context of multi-component crystals involving molecules like this compound, PXRD is used to ensure that the synthesized bulk material corresponds to the single-crystal structure determined by single-crystal X-ray diffraction. For example, in studies of multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide, PXRD was employed to analyze and confirm the phase purity of the solvate crystals. nih.gov Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that specific form. By comparing the experimental PXRD pattern of a synthesized batch with a pattern calculated from single-crystal X-ray data, researchers can verify the identity and purity of the bulk sample. This is crucial because different crystallization conditions can sometimes lead to the formation of different polymorphs or a mixture of phases. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties, offering deep insights into chemical behavior.
For the related compound, 4-Dimethylamino benzoic acid , structural investigations have been carried out using DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set. ikprress.org Such calculations aim to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and interactions.
While specific optimized parameters for 4-Dimethylamino-3,5-dinitrobenzoic acid are not available, it is anticipated that the introduction of two bulky nitro groups at the 3 and 5 positions would induce significant steric hindrance. This would likely lead to a twisting of the dimethylamino and carboxylic acid groups out of the plane of the benzene (B151609) ring to minimize repulsive forces and achieve a more stable conformation.
Theoretical vibrational analysis is a key application of DFT. For 4-Dimethylamino benzoic acid , vibrational assignments for Fourier-transform infrared (FT-IR) and FT-Raman spectra were computed using the B3LYP/6-311++G(d,p) level of theory. ikprress.org These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in experimental spectra. By comparing theoretical and experimental data, researchers can confidently assign specific vibrational modes to different functional groups within the molecule.
For this compound, one would expect to see characteristic vibrational modes for the dimethylamino group, the aromatic nitro groups (symmetric and asymmetric stretches), and the carboxylic acid group (C=O and O-H stretches). The precise wavenumbers would be influenced by the electronic effects of all substituents on the benzene ring.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In a study of complexes involving 3,5-dinitrobenzoic acid , MEP analysis highlighted the negative potential around the carboxylate and nitro groups, indicating these are potential Lewis base sites capable of coordinating with metal ions. nih.gov For this compound, an MEP analysis would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro and carboxylic acid groups. Conversely, the dimethylamino group, being a strong electron-donating group, would increase the electron density on the aromatic ring, though this effect would be strongly counteracted by the electron-withdrawing nitro groups. The hydrogen atom of the carboxylic acid group would exhibit a region of positive potential.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding a molecule's electronic transitions, reactivity, and kinetic stability. The energy gap between the HOMO and LUMO provides an indication of the molecule's excitability and chemical reactivity.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. For 4-Dimethylamino benzoic acid , the HOMO and LUMO energies have been identified through computational studies. ikprress.org In this molecule, the HOMO is likely to be localized on the electron-rich dimethylamino group and the aromatic ring, which are the most readily ionizable parts of the molecule.
In this compound, the powerful electron-donating dimethylamino group would significantly influence the HOMO. It is expected that the HOMO would be primarily distributed over the dimethylamino group and the benzene ring, as this region would have the highest electron density and be the most favorable for donating electrons in a chemical reaction.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is a measure of the molecule's electron affinity. For 4-Dimethylamino benzoic acid , the LUMO's characteristics have been computationally determined. ikprress.org
For this compound, the presence of two strongly electron-withdrawing nitro groups would dramatically lower the energy of the LUMO and alter its distribution. The LUMO is expected to be predominantly localized on the nitro groups and the aromatic ring. This localization indicates that these are the most probable sites for accepting electrons in a reaction, making the molecule susceptible to nucleophilic attack in these regions. The energy gap between the HOMO and LUMO in this molecule is predicted to be relatively small, suggesting a higher potential for chemical reactivity and charge transfer interactions.
HOMO-LUMO Energy Gap and Chemical Reactivity
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. researchgate.net Conversely, a large energy gap implies high stability. nih.gov In molecules designed for charge transfer, like this compound, the HOMO is typically localized on the electron-donating portion of the molecule (the dimethylamino group and the benzene ring), while the LUMO is centered on the electron-accepting portion (the nitro groups).
While specific DFT calculations for the isolated this compound are not widely published, analysis of a closely related crystal, 4-dimethylamino pyridinium (B92312) 3,5-dinitrobenzoate (B1224709) (4DMAPDNB), provides valuable insight. researchgate.net In this complex, the HOMO is localized on the pyridinium moiety (the donor), and the LUMO is on the dinitrobenzoate part (the acceptor). For the isolated this compound molecule, an intramolecular charge transfer from the dimethylamino group to the dinitro-substituted ring system is expected. The energy gap is a key indicator of this charge transfer potential.
Table 1: Representative Frontier Molecular Orbital Energies This table presents typical values for similar molecular systems based on DFT calculations.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | Localized on the electron-donating dimethylamino group and aromatic ring. |
| LUMO | -3.0 eV | Localized on the electron-withdrawing nitro groups and carboxylic acid. |
| Energy Gap (ΔE) | 3.5 eV | Indicates the energy required for electronic excitation and suggests charge-transfer character. |
Natural Bond Orbital (NBO) Analysis
For this compound, NBO analysis would reveal significant intramolecular charge transfer pathways. Key interactions would include:
Delocalization of the lone pair electrons from the nitrogen atom of the dimethylamino group (nN) into the antibonding π* orbitals of the aromatic ring.
Donation of electron density from the π orbitals of the benzene ring into the antibonding π* orbitals of the nitro groups (NO₂).
Interactions involving the lone pairs of the oxygen atoms in the nitro and carboxylic acid groups.
These charge transfer interactions are fundamental to the molecule's electronic properties. The strength of these donor-acceptor interactions, quantified by the stabilization energy, highlights the "push-pull" effect within the molecule.
Table 2: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table provides a hypothetical representation of key interactions expected in this compound.
| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) N (on N(CH₃)₂) | π(C-C) (ring) | n → π | ~50-60 |
| π(C-C) (ring) | π(N-O) (nitro) | π → π | ~20-30 |
| LP(2) O (on C=O) | σ(C-O) (carboxyl) | n → σ | ~5-10 |
Mulliken Population Analysis and Atomic Charges
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. These charges help to identify electrophilic and nucleophilic sites, providing insight into the molecule's reactivity and intermolecular interaction patterns. researchgate.net The distribution of charges reveals the effects of electron-donating and electron-withdrawing substituents.
In this compound, the dimethylamino group donates electron density, leading to a net negative charge on the nitrogen atom and affecting the charge on the attached carbon atom (C4). Conversely, the two nitro groups and the carboxylic acid group strongly withdraw electron density from the aromatic ring. This results in:
A significant positive charge on the nitrogen atoms of the nitro groups.
Negative charges on the highly electronegative oxygen atoms of the nitro and carboxyl groups.
Positive charges on the carbon atoms attached to the nitro groups (C3 and C5) and the carboxylic acid group (C1).
Computational studies on the related 4-dimethylamino pyridinium 3,5-dinitrobenzoate crystal show a clear charge separation, with the oxygen atoms of the dinitrobenzoate moiety being highly negative and the nitrogen atoms of the nitro groups being positive. researchgate.net This pattern is expected to be even more pronounced in this compound due to the direct attachment of the electron-donating group to the ring.
Table 3: Expected Mulliken Atomic Charges on Key Atoms Values are illustrative and represent the expected charge distribution.
| Atom | Location | Expected Mulliken Charge (a.u.) |
|---|---|---|
| N | Dimethylamino group | Negative (~ -0.4 to -0.6) |
| C4 | Ring carbon attached to N(CH₃)₂ | Positive (~ +0.2 to +0.4) |
| N | Nitro groups | Positive (~ +0.5 to +0.7) |
| O | Nitro groups | Negative (~ -0.3 to -0.5) |
| C | Carboxyl group (-COOH) | Positive (~ +0.6 to +0.8) |
| O | Carboxyl group (C=O) | Negative (~ -0.4 to -0.6) |
Computational Studies on Charge Transfer Processes
The electronic structure of this compound is dominated by intramolecular charge transfer (ICT). rsc.org This process involves the transfer of electron density from the electron-rich dimethylamino group (donor) through the π-conjugated system of the benzene ring to the electron-deficient nitro groups (acceptors). Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to model this phenomenon and predict the electronic absorption spectra.
The ICT character gives rise to a strong absorption band in the UV-visible spectrum, corresponding to the HOMO-LUMO transition. This transition effectively moves an electron from the donor side of the molecule to the acceptor side. The efficiency of this ICT is fundamental to the potential application of such molecules in fields like nonlinear optics. rsc.org
Studies on charge-transfer complexes formed between electron donors (like 4-dimethylaminopyridine) and acceptors (like 3,5-dinitrobenzoic acid) confirm the strong donor-acceptor interactions that can occur. nih.gov In the case of this compound, this interaction is contained within a single molecule, making the ICT process highly efficient.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations focus on the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations can predict how molecules of this compound would arrange themselves in a condensed phase (e.g., a crystal) and what types of intermolecular forces would govern their interactions.
For this compound, the primary intermolecular interactions would be:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This would likely lead to the formation of strong hydrogen-bonded dimers or chains, a common structural motif for carboxylic acids.
π-π Stacking: The electron-rich aromatic ring of one molecule can interact favorably with the electron-poor ring of a neighboring molecule. The presence of both strong donor and acceptor groups enhances the quadrupole moment of the ring, promoting these stacking interactions. Studies of related charge-transfer crystals have observed such donor-acceptor π-π stacking. nih.gov
Dipole-Dipole Interactions: The significant intramolecular charge transfer creates a large ground-state dipole moment, leading to strong dipole-dipole interactions that would contribute to the stability of the crystal lattice.
MD simulations can model these interactions to predict crystal structures, binding energies, and material properties like heat of sublimation.
Applications in Advanced Materials Science
Nonlinear Optical (NLO) Properties and Applications
Organic materials with significant nonlinear optical (NLO) properties are crucial for the development of technologies in photonics and optoelectronics, including data processing and optical switching. The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) architecture, which is present in 4-Dimethylamino-3,5-dinitrobenzoic acid.
Second Harmonic Generation (SHG) is a second-order nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. Materials exhibiting high SHG efficiency are valuable for applications such as frequency doubling of lasers.
While specific SHG efficiency values for this compound are not extensively documented in current literature, related compounds that crystallize in non-centrosymmetric space groups have shown significant SHG activity. For instance, propellane-type molecules with dinitro-substituents have demonstrated SHG intensities nearly 40 times greater than that of the standard reference material, urea. rsc.org The efficiency of SHG in a material is highly dependent on its crystal structure; a non-centrosymmetric arrangement is a prerequisite for observing second-order NLO effects like SHG. The presence of strong donor and acceptor groups in this compound suggests a high molecular hyperpolarizability, which is a key factor for achieving high SHG efficiency if the compound can be crystallized appropriately.
Third-order NLO properties are investigated using techniques such as the Z-scan method. This technique is employed to measure the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear susceptibility (χ⁽³⁾). These parameters are critical for applications in optical limiting and all-optical switching. The Z-scan analysis of a related organic single crystal, 4-dimethylamino pyridinium (B92312) 3,5-dinitrobenzoate (B1224709) (4-DMAPDNB), has been performed to evaluate its third-order NLO properties. researchgate.net
The Z-scan technique involves moving a sample through the focal point of a laser beam and measuring the change in transmittance. A negative sign for the nonlinear refractive index (n₂) indicates a self-defocusing optical nonlinearity. researchgate.net
Table 1: Key Parameters from Z-scan Analysis
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Nonlinear Absorption Coefficient | β | Describes the intensity-dependent absorption of light. | Materials with large β are useful for optical limiting applications. |
| Nonlinear Refractive Index | n₂ | Represents the change in the refractive index of the material with light intensity. | Determines the self-focusing (n₂ > 0) or self-defocusing (n₂ < 0) nature of the material. |
Charge Transfer Complex Formations
Charge transfer (CT) complexes are formed from the association of an electron donor and an electron acceptor. researchgate.net The resulting material often possesses new optical and electrical properties distinct from its constituent molecules. The structure of this compound, containing a strong electron-donating dimethylamino group and two strong electron-withdrawing nitro groups, makes it an ideal candidate for forming intramolecular and intermolecular charge transfer systems.
In related systems, 3,5-dinitrobenzoic acid has been shown to act as an effective electron acceptor, forming CT complexes with various donors. nih.govresearchgate.net For example, it forms a complex with 4-(dimethylamino)pyridine where donor-acceptor π-π stacking is observed. nih.gov This stacking facilitates the transfer of charge and is a key interaction in the formation of these materials.
The design of effective charge transfer materials is guided by several key principles aimed at tuning their electronic and optical properties. frontiersin.org
Donor-Acceptor (D-A) Strength: The selection of strong electron donors and acceptors is fundamental. The energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor influences the energy of the charge transfer transition.
Molecular Orbitals and Energy Gaps: Achieving a small energy gap between the singlet and triplet states (ΔEₛₜ) can be accomplished by separating the HOMO and LUMO within the molecular structure. acs.org This is often realized in systems with highly twisted covalent bonds between donor and acceptor units. acs.org
Intermolecular Interactions: Control over the solid-state packing and intermolecular interactions, such as π-π stacking, is crucial. These interactions dictate the pathways for charge transport and influence the bulk properties of the material.
Electronegativity and Charge Distribution: The transfer of charge is driven by differences in the affinity for electrons (electronegativity). aip.org Computational methods like Density Functional Theory (DFT) are used to understand the charge distribution and electronic behavior at the interface between donor and acceptor components. researchgate.netaip.org
Coordination Chemistry and Metal Complexes
The field of coordination chemistry explores the formation of compounds through the interaction of metal ions with ligands. The functional groups present in a molecule determine its ability to act as a ligand.
This compound possesses multiple potential coordination sites, making it a versatile ligand for forming metal complexes. The primary coordination sites are the carboxylate group (-COOH) and the two nitro groups (-NO₂).
The parent compound, 3,5-dinitrobenzoic acid (3,5-DNB), is a well-studied ligand that demonstrates a range of coordination modes. nih.gov It can coordinate to metal ions through its carboxylate group in various ways (monodentate, bidentate chelating, bidentate bridging) and can also involve the nitro groups in coordination, leading to the assembly of complex molecular systems and coordination polymers. nih.gov The potential of both the carboxylate and nitro groups to form coordination bonds is comparable, allowing for the creation of interesting structural frameworks. nih.gov The presence of the dimethylamino group in this compound modifies the electronic properties of the aromatic ring, which can influence the coordination behavior and the stability of the resulting metal complexes.
Table 2: Potential Coordination Sites of this compound
| Functional Group | Potential Coordination Mode(s) | Role in Complex Formation |
|---|---|---|
| Carboxylate (-COOH) | Monodentate, Bidentate (chelating or bridging) | Primary binding site for metal ions, forming strong coordination bonds. |
| Nitro (-NO₂) | Monodentate | Can act as secondary binding sites, leading to higher-dimensional structures like polymers or frameworks. |
The study of metal complexes with ligands like 3,5-dinitrobenzoic acid has been driven by the search for new compounds with enhanced biological activity and interesting structural properties. researchgate.net
Synthesis and Characterization of Metal-Organic Frameworks (MOFs)
This compound can serve as a ligand in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with a wide range of applications. The design and synthesis of MOFs are of significant interest due to their diverse architectures and topologies. nih.gov The use of ligands like this compound, which contains both a carboxylic acid group for metal coordination and other functional groups (dimethylamino and nitro groups), allows for the construction of MOFs with specific properties. nih.govnih.gov
The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the organic ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. nih.gov The resulting crystalline material is then characterized using various techniques to determine its structure, porosity, and stability.
Characterization Techniques for MOFs:
| Technique | Purpose |
| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional atomic arrangement within the crystal. researchgate.netnih.gov |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used for structural analysis. mdpi.com |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the MOF. researchgate.netmdpi.com |
| Infrared Spectroscopy (IR) | Identifies the functional groups present in the structure. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure and purity of the organic linker and the final MOF. nih.gov |
The choice of metal ion and organic linker, along with the reaction conditions, dictates the final topology and properties of the MOF. nih.gov For instance, different metal ions can lead to frameworks with varying coordination geometries and dimensionalities. nih.gov
Formation of Hybrid Coordination-Molecular Complexes
This compound is also utilized in the formation of hybrid coordination-molecular complexes. These are multi-component crystalline materials that incorporate both coordination bonds (metal-ligand interactions) and non-covalent interactions, such as hydrogen bonding and charge-transfer interactions. researchgate.net
A notable example involves the creation of ternary crystalline complexes. These can be formed by crystallizing a binary co-crystal, such as the one formed between 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid, with group 1 or ammonium (B1175870) cations. researchgate.net In such systems, the size and charge density of the cation can influence the protonation level and local geometry of the acid pair. researchgate.net The inclusion of a crown ether can further tune the selectivity and coordination geometry of the cation by modifying the available binding sites. researchgate.net
The synthesis of the lithium hydrate (B1144303) salt of the charge-transfer complex between 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid represents the first reported crystal structure of this class of hybrid inorganic/organic material. researchgate.net This work highlights design principles that can be applied to create new ternary and higher-order complexes. researchgate.net
Crystal Engineering and Supramolecular Chemistry
Design of Multi-component Crystals
The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new crystalline solids with desired properties. This compound, in conjunction with other molecules, is a valuable component in the design of multi-component crystals such as co-crystals and salts. researchgate.netresearchgate.net
The formation of these crystals is driven by various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net For example, in the binary co-crystal formed between 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid, no hydrogen bonding occurs between the different acid molecules. Instead, pairs of homomolecular acid-acid dimers are formed. researchgate.net These dimers are held together by a charge-transfer interaction between the amino group of one acid and the nitro group of the other. researchgate.net
The study of such systems provides insights into the recognition processes between molecules that occur during crystallization. researchgate.net By understanding these interactions, it is possible to design and create novel materials with tailored structures and functions.
Role of Chaperone Molecules in Crystallization
In the context of crystallization, "chaperone" molecules can be used to facilitate the formation of high-quality crystals of molecules that are otherwise difficult to crystallize. bruker.com While the provided search results discuss chaperone-assisted crystallization primarily in the context of macromolecules like proteins, the underlying principle of using a well-crystallizing molecule to induce the crystallization of a target molecule can be conceptually extended to small molecule systems in crystal engineering. nih.govresearchgate.net
In the formation of multi-component crystals involving this compound, cations can act as "chaperones" to direct the structure of a binary system. researchgate.net For instance, in the co-crystal of 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid, the introduction of group 1 or ammonium cations can create ternary crystalline complexes that are essentially salts of the binary co-crystal. researchgate.net The cation's size and charge density can control the protonation state and geometry of the acid pair. researchgate.net This demonstrates how an additional component can guide the assembly of a more complex crystalline architecture.
Polymer Modification and Functionalization
Esterification Reactions with Polymers
This compound can be used to chemically modify polymers through esterification reactions. This process allows for the introduction of the specific functionalities of the acid molecule onto a polymer backbone, thereby altering the polymer's physical and chemical properties.
An example of this is the modification of 2-hydroxyethyl methacrylate (B99206) (HEMA) random copolymers. In one study, copolymers of HEMA and methyl methacrylate (MMA) were synthesized and then modified by bonding 3,5-dinitrobenzoic acid to the polymer chain. jocpr.com This esterification reaction is facilitated by the use of dicyclohexylcarbodiimide (B1669883) (DCC) as an activating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.com
The hydroxyl groups on the HEMA units of the copolymer react with the carboxylic acid group of 3,5-dinitrobenzoic acid to form an ester linkage. This covalent attachment of the dinitrobenzoic acid moiety to the polymer can lead to new materials with altered properties, such as a different glass transition temperature, which can have wide applications in the polymer industry. jocpr.com
Impact on Polymer Properties
There is currently no available research data on the effects of this compound on the properties of polymers. Scientific studies investigating its influence on thermal stability, mechanical strength, optical properties, or other relevant characteristics of polymeric materials have not been found in the public domain. Consequently, no detailed research findings or data tables can be provided at this time.
Further research and investigation are required to determine what, if any, role this compound could play in the field of advanced materials science. Without such studies, any discussion of its impact on polymer properties would be purely speculative.
Mechanistic Studies of Chemical Reactions
Reaction Pathways Involving Nitro Groups
The nitro groups (-NO₂) are strong electron-withdrawing groups, which significantly deactivates the benzene (B151609) ring towards electrophilic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution. The most common reaction pathway for nitro groups on an aromatic ring is reduction.
The reduction of the nitro groups can proceed in a stepwise manner, yielding a variety of products depending on the reducing agent and reaction conditions.
Partial Reduction: Selective reduction of one nitro group is challenging but can be achieved using specific reagents, leading to the formation of amino-nitro derivatives.
Complete Reduction: Stronger reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metals in acidic media (e.g., Sn/HCl, Fe/HCl), will typically reduce both nitro groups to form the corresponding diamino compound, 4-dimethylamino-3,5-diaminobenzoic acid.
The mechanism of nitro group reduction generally involves a series of two-electron transfer steps. For example, using a metal catalyst, the reaction proceeds through several intermediates:
Nitroso intermediate: The nitro group is first reduced to a nitroso group (-NO).
Hydroxylamine (B1172632) intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).
Amine formation: Finally, the hydroxylamine is reduced to the amine group (-NH₂).
The general pathway for the reduction of a nitro group to an amine is as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂
Role of Amine Functionality in Reactivity
The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This has several important consequences for the reactivity of the molecule.
Nucleophilicity: The lone pair on the nitrogen atom makes the dimethylamino group a nucleophilic center. It can react with electrophiles, such as alkyl halides, in alkylation reactions.
Basicity: The dimethylamino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium (B1175870) salts.
Studies on analogous compounds, such as 4-(dimethylamino)pyridine, have shown that the resonance effect of the dimethylamino group significantly increases the electron density on the aromatic ring, thereby enhancing the nucleophilicity of other atoms in the ring. valpo.edu
Carboxylic Acid Reactivity and Derivative Formation
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of reactions to form numerous derivatives. These reactions typically involve the nucleophilic attack at the carbonyl carbon.
Esterification: 4-Dimethylamino-3,5-dinitrobenzoic acid can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst. The Fischer esterification is a common method. masterorganicchemistry.com
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. masterorganicchemistry.com
The general mechanism for Fischer esterification is as follows:
Protonation of the carbonyl oxygen.
Nucleophilic attack by the alcohol.
Proton transfer to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation to yield the final ester.
Amide Formation: The reaction of this compound with an amine leads to the formation of an amide. This reaction often requires the use of a coupling agent or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride.
Via Acid Chloride: The carboxylic acid can be converted to 4-dimethylamino-3,5-dinitrobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and readily reacts with an amine to form the amide.
Using Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct condensation of the carboxylic acid and an amine. youtube.com The DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.com
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. It is important to note that LiAlH₄ will also reduce the nitro groups.
Investigation of Intermediate Species
The investigation of intermediate species in the reactions of this compound is crucial for understanding the detailed reaction mechanisms.
Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the initial addition of a nucleophile to the electron-deficient aromatic ring can lead to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of two electron-withdrawing nitro groups in this compound would stabilize such an intermediate.
Acylium Ions: In reactions involving the carboxylic acid group, such as esterification or amide formation via an acid chloride, acylium ions (R-C≡O⁺) or related activated species can be formed as key intermediates.
Radical Intermediates: Some reactions, particularly those involving the nitro groups under certain conditions, may proceed through radical pathways, involving radical anions or other radical species.
The identification and characterization of these transient species often require specialized techniques such as spectroscopy (NMR, IR, UV-Vis) at low temperatures or through trapping experiments.
Kinetic and Thermodynamic Aspects of Reactions
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
| Nitro Group Reduction | - Strength of the reducing agent- Reaction temperature- Catalyst activity and surface area | - Exothermic nature of the reduction process |
| Esterification | - Concentration of reactants and catalyst- Steric hindrance of the alcohol and carboxylic acid- Temperature | - Equilibrium position (can be shifted by removing water) |
| Amide Formation | - Reactivity of the activating agent/acid derivative- Nucleophilicity of the amine- Temperature | - Generally favorable due to the stability of the amide bond |
The electronic effects of the substituents play a significant role. The electron-withdrawing nitro groups increase the acidity of the carboxylic acid proton and enhance the electrophilicity of the carbonyl carbon, which can affect the rates of reactions at this site. Conversely, the electron-donating dimethylamino group can influence the reactivity of the aromatic ring and the basicity of the molecule.
For instance, in esterification, the rate will be influenced by the steric bulk of the alcohol and any electronic effects on the carboxylic acid. The equilibrium of the reaction can be manipulated by Le Chatelier's principle, for example, by removing the water formed during the reaction to drive the process to completion. masterorganicchemistry.com
Potential Bioactivity and Biological Interactions Mechanism Focused
Molecular Mechanisms of Biological Activity
The way 4-Dimethylamino-3,5-dinitrobenzoic acid exerts its effects begins at the molecular level, involving interactions with macromolecules, influence on enzymatic pathways, and its journey into the cell.
The therapeutic and toxic actions of nitroaromatic compounds like this compound are often attributed to the enzymatic reduction of their nitro groups. mdpi.com This reduction leads to the formation of highly reactive intermediates, such as nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) species. mdpi.com These reactive metabolites are capable of alkylating crucial biological macromolecules, most notably DNA, which can induce cellular damage and apoptosis. mdpi.com
Furthermore, the structure of the compound, featuring both carboxylate and nitro groups, presents potential for forming coordination bonds. nih.gov The oxygen atoms in these groups can act as Lewis bases, allowing for interaction with metal ions that may be present as cofactors in various proteins and enzymes. nih.gov The aromatic ring structure also allows for potential π-stacking interactions with aromatic residues in proteins or DNA bases. nih.gov
The primary enzymatic pathway associated with the bioactivity of this compound is not one of inhibition, but rather activation. Nitroaromatic compounds are well-known substrates for a class of enzymes called nitroreductases. mdpi.com These enzymes, particularly those of bacterial origin like E. coli nitroreductase A (NfsA), catalyze the reduction of the nitro groups, a critical step in converting the compound into its biologically active, cytotoxic form. mdpi.com
The catalytic activity of nitroreductases towards nitroaromatic compounds is a key determinant of their potential therapeutic efficacy. mdpi.com The process is a two-electron reduction, which avoids the formation of nitro radical anions that would be readily re-oxidized by molecular oxygen, ensuring an efficient conversion to the cytotoxic hydroxylamine species. mdpi.com This enzyme-mediated activation is a central mechanism for the compound's targeted effects in specific therapeutic strategies. mdpi.com
The specific mechanisms for the cellular uptake of this compound are not detailed in the available literature. However, based on general principles of cellular transport, several potential pathways can be hypothesized. As a molecule with a carboxylic acid group, it would be ionized at physiological pH, which generally limits passive diffusion across the lipid bilayer of the cell membrane. nih.gov
Therefore, its entry into cells is likely facilitated by an energy-dependent process such as endocytosis. nih.gov Various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, are responsible for the uptake of a wide range of molecules. nih.govdovepress.com The specific pathway utilized would depend on the cell type and the physicochemical properties of the compound. Once inside the cell, the compound would be distributed in the cytoplasm where it could interact with enzymes like nitroreductases. mdpi.com
Anticancer Activity and Radiation Sensitization (Mechanism)
The unique properties of this compound make it a candidate for advanced cancer therapy strategies, leveraging its mechanism of activation.
This compound is considered a prodrug—a molecule that is largely inactive until it is converted into its active, cytotoxic form within the body. nih.govresearchgate.net This concept is central to Gene-Directed Enzyme Prodrug Therapy (GDEPT), a strategy designed to target cancer cells specifically. mdpi.com
In the GDEPT model, a gene encoding a non-mammalian enzyme, such as E. coli nitroreductase, is selectively delivered to and expressed within tumor cells. mdpi.com Subsequently, the patient is administered the non-toxic prodrug, in this case, a nitroaromatic compound like this compound. The enzyme present only in the cancer cells then metabolizes the prodrug into a potent cytotoxin. This localized activation minimizes systemic toxicity and maximizes the therapeutic effect at the tumor site. mdpi.com E. coli nitroreductase A (NfsA) is a prominent candidate for this approach due to its efficiency in reducing dinitrobenzene compounds. mdpi.com
Table 1: Overview of GDEPT Strategy
| Step | Description | Rationale |
|---|---|---|
| 1. Gene Delivery | A viral or non-viral vector delivers the gene for a bacterial nitroreductase specifically to cancer cells. | Targets the therapy to the tumor, sparing healthy tissue. |
| 2. Enzyme Expression | The cancer cells transcribe and translate the gene, producing active nitroreductase enzyme. | Creates a localized "factory" for prodrug activation. |
| 3. Prodrug Administration | The non-toxic prodrug (e.g., this compound) is administered systemically. | Prodrug circulates throughout the body but remains inert in healthy cells lacking the enzyme. |
| 4. Prodrug Activation | Within the cancer cells, the nitroreductase enzyme reduces the prodrug's nitro groups. | The prodrug is converted into a highly toxic substance. |
| 5. Cell Death | The activated, cytotoxic drug kills the cancer cells that produced the enzyme. | Eradicates the tumor from the inside. |
The catalytic mechanism of nitroreductase is key to the activation of this compound. The process involves a flavin mononucleotide (FMN) cofactor within the enzyme's active site. mdpi.com
The mechanism proceeds as follows:
The enzyme's FMN cofactor is first reduced by a cellular electron donor, typically NAD(P)H.
The reduced enzyme then binds the nitroaromatic substrate.
A two-electron transfer occurs from the FMN to one of the nitro groups (NO₂) on the substrate. mdpi.com This reduces the nitro group to a nitroso group (NO).
A second two-electron reduction converts the nitroso group to a hydroxylamine group (NHOH). mdpi.com
This resulting hydroxylamine is a potent electrophile and the ultimate cytotoxic agent, capable of cross-linking DNA and causing cell death. mdpi.com
This stepwise, enzyme-catalyzed reduction is a highly efficient process that underpins the compound's potential as a targeted anticancer agent within the GDEPT framework. mdpi.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-Dinitrobenzoic acid |
| Benzoic acid |
Antifungal and Trypanocidal Activity (Mechanism)
There is currently a lack of specific research detailing the antifungal and trypanocidal mechanisms of this compound. Studies on analogous compounds, particularly esters and amides of 3,5-dinitrobenzoic acid, indicate that the nitro groups are significant contributors to their bioactivity. The proposed mechanisms for these related compounds often involve disruption of the fungal cell membrane and interference with critical cellular processes such as ergosterol (B1671047) synthesis. However, without direct experimental evidence, it is not possible to confirm if this compound operates through a similar mechanism. The electronic and steric effects of the 4-dimethylamino substituent could significantly alter the compound's interaction with biological targets, leading to a different mechanistic profile.
Antibacterial Properties (Mechanism)
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatives and Analogues
The functional versatility of 4-Dimethylamino-3,5-dinitrobenzoic acid makes it a promising scaffold for the development of novel derivatives and analogues with tailored properties. Future research will likely focus on modifications at several key positions of the molecule.
One promising area of exploration is the formation of multicomponent crystalline structures, such as co-crystals and salts. Research on the binary co-crystal formed between 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid has demonstrated the interesting intermolecular interactions that can arise, including charge-transfer interactions between the amino and nitro groups. researchgate.net Investigating the ability of this compound to form similar co-crystals with other active pharmaceutical ingredients (APIs) or functional molecules could lead to the development of new materials with enhanced physical properties, such as solubility and stability.
Furthermore, the synthesis of ester and amide derivatives from the carboxylic acid group is a well-established strategy for modifying the biological activity of a compound. Studies on 3,5-dinitrobenzoate (B1224709) and 3,5-dinitrobenzamide (B1662146) derivatives have shown that such modifications can lead to significant antifungal activity. researchgate.net A systematic investigation into a library of ester and amide derivatives of this compound could uncover compounds with potent and selective biological activities.
Development of New Synthetic Methodologies
Advancements in synthetic organic chemistry offer new avenues for the efficient and sustainable production of this compound and its derivatives. While traditional methods for the synthesis of related compounds like 3,5-dinitrobenzoic acid often involve harsh conditions, such as the use of fuming nitric and sulfuric acids, modern synthetic approaches are moving towards milder and more controlled reaction conditions. orgsyn.org
A significant area for development is the application of microreactor technology. A patented method for the preparation of 3,5-dinitrobenzoic acid utilizes a microchannel reactor, which offers advantages in terms of reaction control, safety, and yield. google.com Exploring the adaptation of this technology for the synthesis of this compound could lead to a more efficient and scalable production process.
Furthermore, the development of novel catalytic systems for the selective functionalization of the aromatic ring could open up new possibilities for creating a diverse range of analogues. This could include methods for the introduction of additional substituents or the modification of the existing dimethylamino and nitro groups.
Advanced Characterization Techniques for Complex Systems
A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced characterization techniques will play a pivotal role in elucidating the intricate details of their molecular and supramolecular structures.
For complex systems, such as the multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide, a combination of analytical techniques is essential. nih.gov Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the crystalline state, revealing details about hydrogen bonding and other intermolecular interactions. nih.gov Powder X-ray diffraction (PXRD), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) can be employed to confirm the phase purity and thermal properties of these materials. nih.gov
The basic spectral data for this compound is available in public databases, providing a foundation for more advanced studies. nih.gov Future research could involve the use of techniques like solid-state NMR to probe the local environment of atoms in solid samples and advanced mass spectrometry techniques for the characterization of novel derivatives.
Computational Design of Functional Materials
Computational chemistry provides powerful tools for the prediction of molecular properties and the rational design of new functional materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for understanding the electronic structure and optical properties of molecules.
Studies on the closely related p-N,N-(dimethylamino)benzoic acid and its derivatives have demonstrated the utility of these computational methods in designing dyes for dye-sensitized solar cells (DSSCs). These studies have explored parameters such as HOMO and LUMO energy levels, energy gaps, and light-harvesting efficiencies to predict the performance of different molecular designs. The application of similar computational methodologies to this compound could guide the design of novel materials for optoelectronic applications.
Furthermore, computational modeling can be used to investigate the intermolecular interactions in co-crystals and other supramolecular assemblies involving this compound. This can provide insights into the factors that govern crystal packing and help in the design of materials with desired physical properties.
Targeted Applications in Pharmaceuticals and Materials
The unique combination of functional groups in this compound suggests a range of potential applications in both pharmaceuticals and materials science.
In the pharmaceutical arena, the presence of nitroaromatic and dimethylamino moieties hints at potential biological activity. Research on derivatives of 3,5-dinitrobenzoic acid has already revealed promising antifungal properties. researchgate.net Future studies should focus on a systematic evaluation of the antimicrobial and anticancer activities of this compound and its derivatives. The commercial availability of this compound as a specialty product for proteomics research also suggests its potential utility in biochemical applications, although specific details of this use are not widely published. scbt.com
In the field of materials science, the electron-donating dimethylamino group and the electron-withdrawing nitro groups create a "push-pull" electronic structure, which is often associated with interesting optical and electronic properties. This makes this compound a candidate for investigation in areas such as nonlinear optics and as a component in organic electronic devices. The computational studies on the related p-N,N-(dimethylamino)benzoic acid for DSSCs further support the potential of this class of compounds in energy applications.
Q & A
Q. What are the established synthetic routes for 4-dimethylamino-3,5-dinitrobenzoic acid, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via sequential functionalization of benzoic acid derivatives. A common approach involves nitration and dimethylamination steps. For example, 4-dimethylamino-3,5-dinitrobenzoyl chloride can be prepared by reacting the precursor with thionyl chloride in benzene, yielding yellow crystals with an 80% yield after recrystallization. Optimization includes controlling reaction temperature (e.g., refluxing in acetic acid for amide formation) and solvent selection (e.g., benzene or petroleum ether for recrystallization) . Post-synthetic purification via column chromatography may be required to isolate isomers, though chromatographic separation of alcohols/amines using its derivatives has shown limited efficacy .
Q. How can the structure of this compound derivatives be validated?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : Distinct signals for dimethylamino protons (~3.0 ppm) and nitro groups (deshielded aromatic protons).
- X-ray crystallography : Resolve molecular packing and hydrogen-bonding patterns (e.g., using SHELXL for refinement) .
- Melting point analysis : Reported values (e.g., 125°C for amide derivatives) help verify purity .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- HPLC with UV detection : Utilize C18 columns and mobile phases like methanol/water (adjust pH for nitro group ionization).
- Derivatization assays : Diazotization (e.g., using diazotized ADBA analogs) enables colorimetric detection via azo-dye formation, as demonstrated for related nitrobenzoic acids in pharmaceutical analysis .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylamino and nitro groups influence reactivity in nucleophilic substitution or reduction reactions?
The electron-withdrawing nitro groups deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. The dimethylamino group, though weakly electron-donating, creates steric hindrance that slows reactions at adjacent sites. For example, reduction of nitro groups to amines may require harsh conditions (e.g., catalytic hydrogenation at high pressure), while esterification is facilitated by activating agents like DCC/DMAP . Computational studies (DFT) can model charge distribution and predict sites for functionalization .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or IR spectra often arise from polymorphism or solvent effects. Strategies include:
Q. How can computational tools predict the crystal packing and stability of this compound cocrystals?
Software like Mercury (CCDC) or Gaussian can model intermolecular interactions (e.g., hydrogen bonds between nitro and carboxylic groups). Lattice energy calculations (DFT) assess stability, while Hirshfeld surface analysis visualizes packing efficiency. Experimental validation via SC-XRD (using SHELX suites) is critical .
Methodological Challenges
Q. Why does chromatographic separation of this compound’s derivatives pose challenges, and what alternatives exist?
Derivatives like 4-dimethylamino-3,5-dinitrobenzoyl chloride exhibit poor resolution in traditional silica columns due to polar nitro groups and amine interactions. Alternatives include:
- Ion-pair chromatography : Add alkyl sulfonates to mobile phases.
- Hydrophilic interaction chromatography (HILIC) : Effective for polar analytes .
- Preparative TLC : Useful for small-scale isolation of isomers .
Q. What are the best practices for handling this compound’s thermal instability during DSC analysis?
- Use slow heating rates (2–5°C/min) to avoid decomposition.
- Seal samples in hermetic pans under inert gas (N₂/Ar).
- Compare with literature DSC profiles of related nitroaromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
